

Spectroscopic comparison of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate analogs

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Compound of Interest

Compound Name:	(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
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A Spectroscopic Comparison of **(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate** and Its Analogs

This guide provides a detailed spectroscopic comparison of **(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate** and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these important synthetic intermediates.

Introduction

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and its analogs are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. The piperidine moiety is a common scaffold in many pharmaceuticals. Accurate spectroscopic characterization is crucial for ensuring the identity and purity of these compounds during the drug discovery and development process. This guide presents a comparative analysis of their key spectroscopic features based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for **(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate** and its selected analogs.

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.
tert-Butyl 4-oxopiperidine-1-carboxylate[1]	3.69 (t, $J=6.1$ Hz, 4H), 2.42 (t, $J=6.1$ Hz, 4H), 1.47 (s, 9H)
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.
tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.

Table 2: ^{13}C NMR Spectral Data

Compound	Chemical Shift (δ) ppm
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.
tert-Butyl 4-oxopiperidine-1-carboxylate[1]	208.7, 154.5, 80.0, 45.8, 41.0, 28.4
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.
tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.

Table 3: FTIR Spectral Data

Compound	Key Absorptions (cm ⁻¹)
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.
tert-Butyl 4-oxopiperidine-1-carboxylate[1]	2975, 1718, 1695, 1425, 1278, 1165
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.
tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z) and Key Fragments
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.
tert-Butyl 4-oxopiperidine-1-carboxylate[1]	[M] ⁺ 199.1, Key fragments: 144.1, 126.1, 98.1, 57.1
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[2]	[M] ⁺ 213.1, Key fragments: 158.1, 140.1, 112.1, 57.1
tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate	Data not available in the search results.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing spectroscopic data. The following sections outline generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Sample Preparation:

- Dissolve 5-10 mg of the purified piperidine analog in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Spectroscopy:

- Instrument: A 300 or 500 MHz NMR spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: 0-12 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

- Instrument: A 75 or 125 MHz NMR spectrometer.
- Parameters:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-220 ppm.
- Data Processing: Similar to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Sample Preparation:

- For solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- For liquids or solutions: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable liquid cell.

Data Acquisition:

- Instrument: A standard FTIR spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Procedure:
 - Record a background spectrum of the empty ATR crystal or the salt plates/solvent.
 - Record the sample spectrum.
 - The instrument software automatically subtracts the background from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Sample Preparation:

- Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

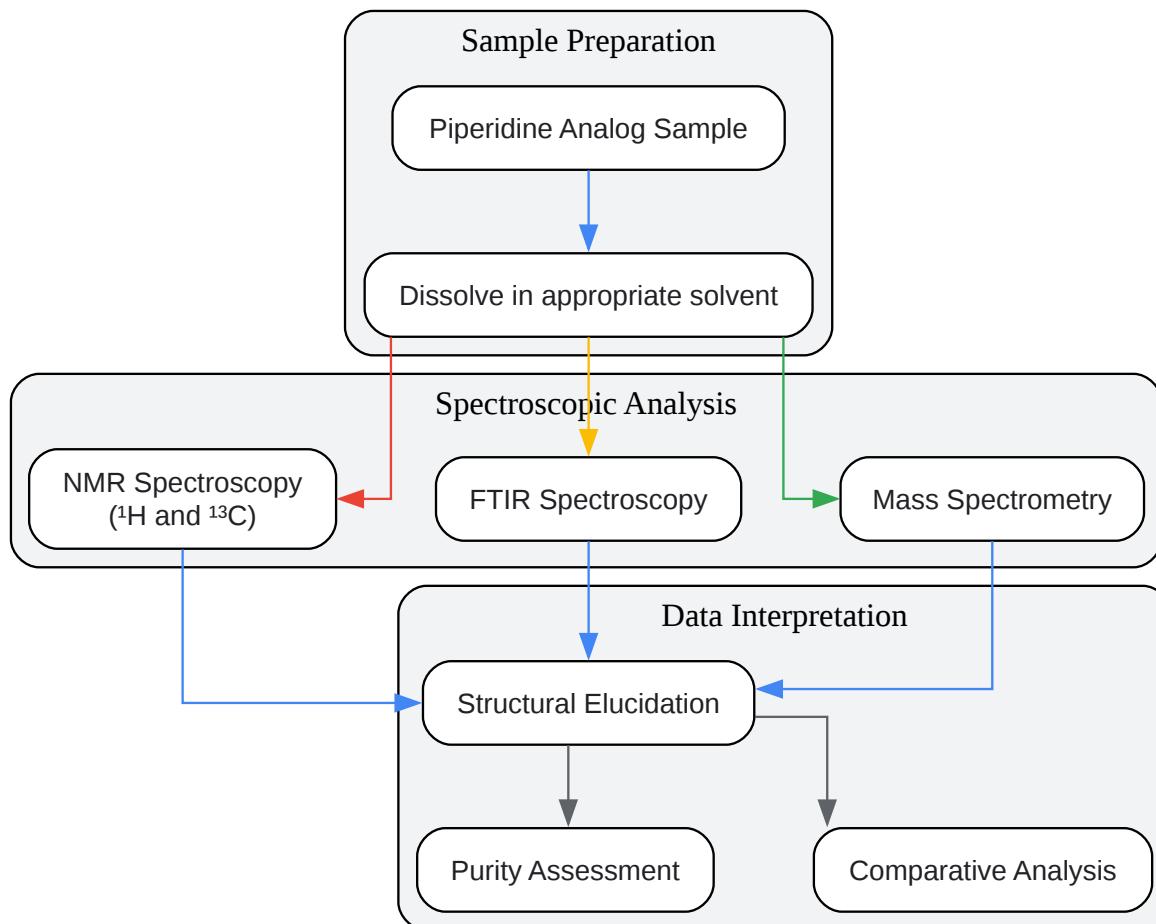
- Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
- Parameters:
 - Ionization mode: Positive ion mode is typically used for these compounds.
 - Capillary voltage: 3-5 kV.
 - Drying gas flow rate and temperature: Optimized for the specific instrument and solvent system.
 - Mass range: m/z 50-500.
- Procedure: The prepared sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The instrument records the mass-to-charge ratio of the resulting ions.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of **(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate** and its analogs.



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Caption: General workflow for the spectroscopic characterization of piperidine analogs.

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- To cite this document: BenchChem. [Spectroscopic comparison of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326520#spectroscopic-comparison-of-r-tert-butyl-2-methyl-4-oxopiperidine-1-carboxylate-analogs]

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